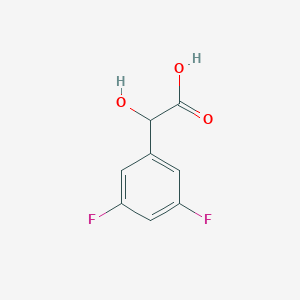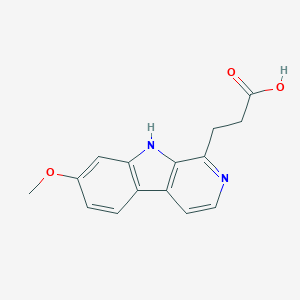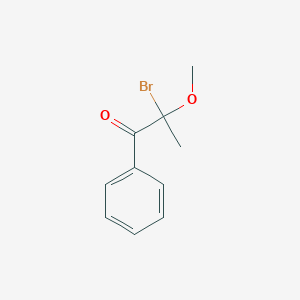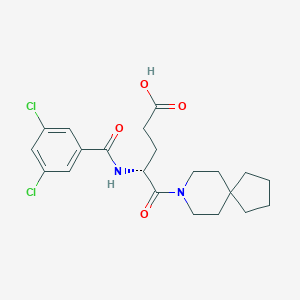
Spiroglumide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiroglumide is a peptide that has been extensively studied for its potential therapeutic applications. It is a selective cholecystokinin (CCK) antagonist that has been shown to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Spiroglumide has been studied for its potential therapeutic applications in a variety of diseases and conditions. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of obesity, diabetes, and gastrointestinal disorders.
Mécanisme D'action
Spiroglumide works by blocking the Spiroglumide receptor. Spiroglumide is a hormone that is released in response to the presence of food in the small intestine. It stimulates the release of pancreatic enzymes and bile, which aid in the digestion of food. By blocking the Spiroglumide receptor, spiroglumide inhibits the release of pancreatic enzymes and bile, leading to a decrease in food intake and a reduction in body weight.
Biochemical and Physiological Effects
In addition to its effects on food intake and body weight, spiroglumide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease inflammation and inhibit tumor growth. It has also been shown to decrease blood glucose levels and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using spiroglumide in lab experiments is its selectivity for the Spiroglumide receptor. This allows researchers to specifically target the effects of Spiroglumide without affecting other signaling pathways. One limitation is that spiroglumide has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on spiroglumide. One area of interest is its potential use in the treatment of obesity and related metabolic disorders. Another area of interest is its potential use in the treatment of cancer, particularly in combination with other therapies. Additionally, further research is needed to fully understand the biochemical and physiological effects of spiroglumide and its mechanism of action.
Méthodes De Synthèse
Spiroglumide is synthesized using solid-phase peptide synthesis (SPPS). SPPS is a widely used method for synthesizing peptides and involves the stepwise addition of amino acids to a growing peptide chain. The final product is purified using high-performance liquid chromatography (HPLC).
Propriétés
Numéro CAS |
137795-35-8 |
|---|---|
Nom du produit |
Spiroglumide |
Formule moléculaire |
C21H26Cl2N2O4 |
Poids moléculaire |
441.3 g/mol |
Nom IUPAC |
(4R)-5-(8-azaspiro[4.5]decan-8-yl)-4-[(3,5-dichlorobenzoyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H26Cl2N2O4/c22-15-11-14(12-16(23)13-15)19(28)24-17(3-4-18(26)27)20(29)25-9-7-21(8-10-25)5-1-2-6-21/h11-13,17H,1-10H2,(H,24,28)(H,26,27)/t17-/m1/s1 |
Clé InChI |
FJCZHMXAGBYXHJ-QGZVFWFLSA-N |
SMILES isomérique |
C1CCC2(C1)CCN(CC2)C(=O)[C@@H](CCC(=O)O)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
SMILES |
C1CCC2(C1)CCN(CC2)C(=O)C(CCC(=O)O)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
SMILES canonique |
C1CCC2(C1)CCN(CC2)C(=O)C(CCC(=O)O)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Autres numéros CAS |
137795-35-8 |
Synonymes |
4-(3-chlorobenzamido)-5-(8-azaspiro(4.5)decan-8-yl)-5-oxopentanoic acid CR 2194 CR-2194 spiroglumide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



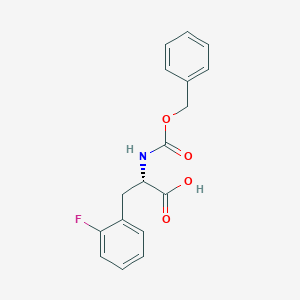
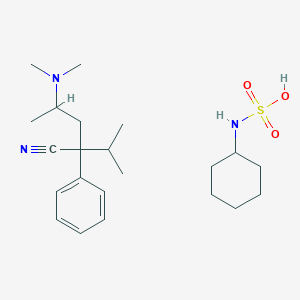
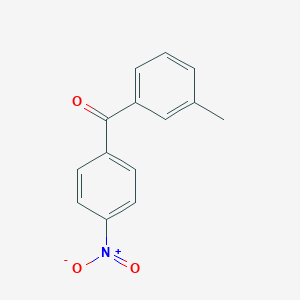
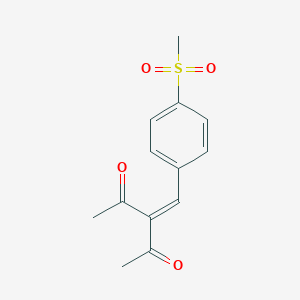
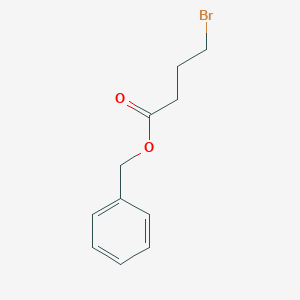
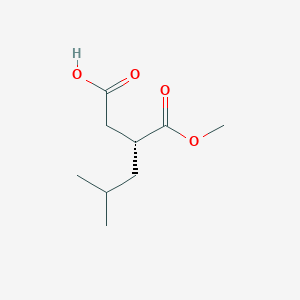
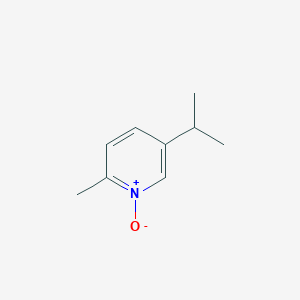
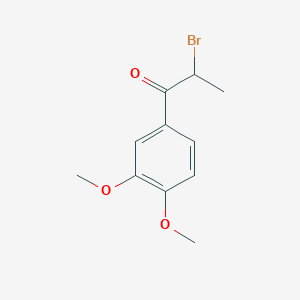
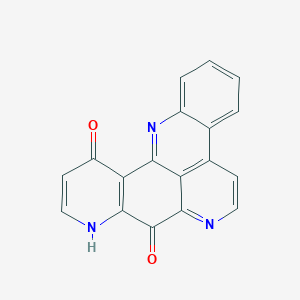
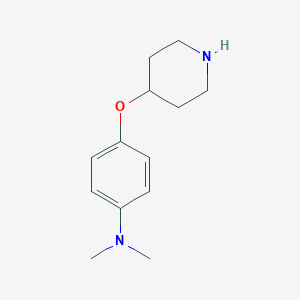
![2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate](/img/structure/B159768.png)
